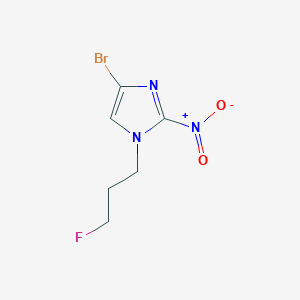
4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole
概要
説明
4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom, a fluoropropyl group, and a nitro group attached to an imidazole ring. It is often studied for its potential use in imaging and therapeutic applications, particularly in the context of brain hypoxia.
準備方法
The synthesis of 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring followed by the introduction of the bromine, fluoropropyl, and nitro groups. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Bromination: The imidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the fluoropropyl group: This step involves the alkylation of the brominated imidazole with 3-fluoropropyl bromide under basic conditions.
Nitration: Finally, the compound is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, catalysts, and controlled temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield a wide range of functionalized imidazole derivatives.
科学的研究の応用
4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a hypoxia marker in biological systems, particularly in brain tissues.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole exerts its effects is primarily related to its ability to target hypoxic cells. The compound’s nitro group undergoes bioreduction in hypoxic environments, leading to the formation of reactive intermediates that can be detected using imaging techniques. The molecular targets and pathways involved include enzymes and proteins that are upregulated in hypoxic conditions, facilitating the selective accumulation of the compound in hypoxic tissues.
類似化合物との比較
4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole can be compared with other similar compounds, such as:
Fluoromisonidazole (FMISO): Another nitroimidazole derivative used as a hypoxia marker, but with different biodistribution properties.
1-(3-Fluoropropyl)-2-nitroimidazole (FPN): A structurally similar compound with a fluoropropyl group but lacking the bromine atom.
4-Bromo-1-(3-fluoropropyl)-1H-pyrazole: A compound with a similar fluoropropyl group but a different heterocyclic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable tool in scientific research.
特性
IUPAC Name |
4-bromo-1-(3-fluoropropyl)-2-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrFN3O2/c7-5-4-10(3-1-2-8)6(9-5)11(12)13/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOFBGLTRGGQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N1CCCF)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



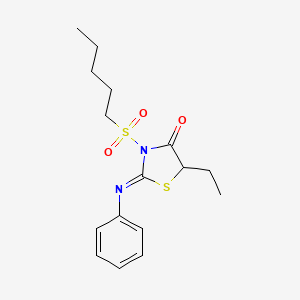
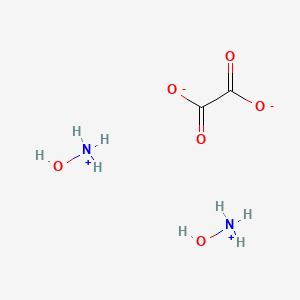
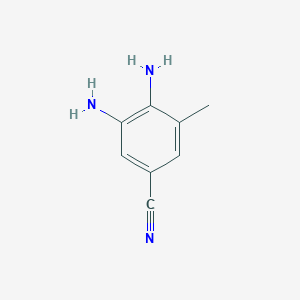


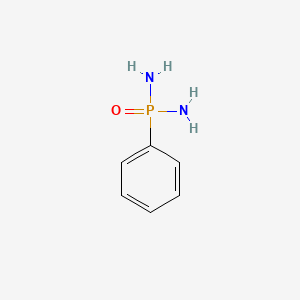

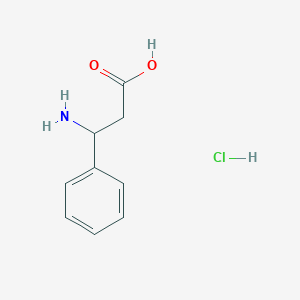
![1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium](/img/structure/B3267893.png)




